
(Hexadecylselanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexadecylselanyl)benzene is an organoselenium compound characterized by the presence of a hexadecylselanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Hexadecylselanyl)benzene typically involves the reaction of hexadecylselenol with bromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (Hexadecylselanyl)benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Regeneration of the selenide form.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(Hexadecylselanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use as an antioxidant or in cancer therapy due to selenium’s known biological activity.
Industry: It can be used in the development of materials with specific properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of (Hexadecylselanyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The selenium atom can interact with biological molecules, potentially affecting enzyme activity and redox balance.
Pathways Involved: The compound may influence oxidative stress pathways, modulating the activity of antioxidant enzymes and affecting cellular redox states.
Comparaison Avec Des Composés Similaires
(Hexadecylthio)benzene: Similar structure but with a sulfur atom instead of selenium.
(Hexadecylsulfonyl)benzene: Contains a sulfonyl group instead of a selenyl group.
Comparison:
Uniqueness: (Hexadecylselanyl)benzene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur-containing analogs. Selenium’s role in biological systems, particularly its antioxidant properties, makes this compound a compound of significant interest.
Propriétés
Numéro CAS |
77756-12-8 |
|---|---|
Formule moléculaire |
C22H38Se |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
hexadecylselanylbenzene |
InChI |
InChI=1S/C22H38Se/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 |
Clé InChI |
YZTZJPFAZUQMEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
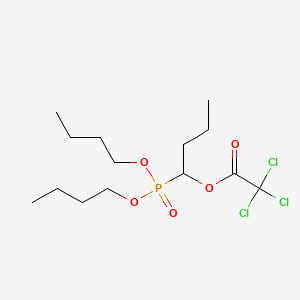
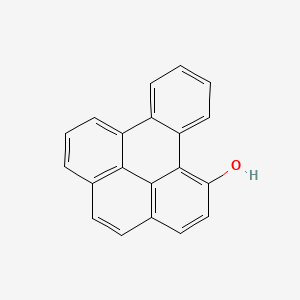
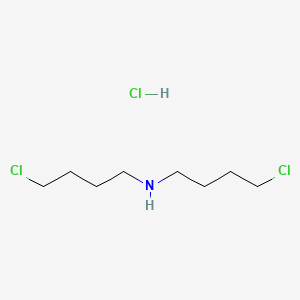
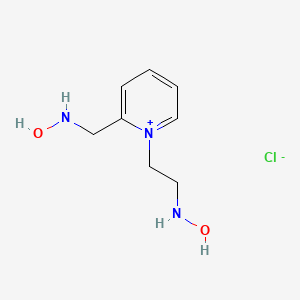

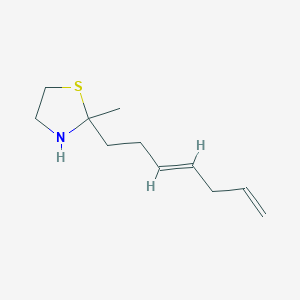
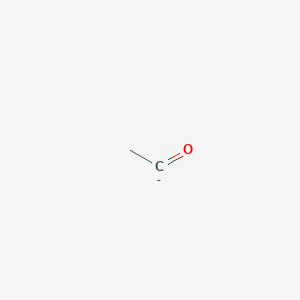
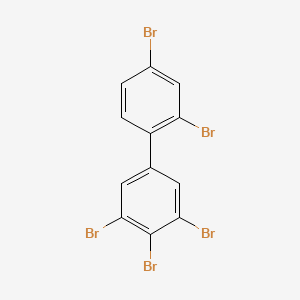
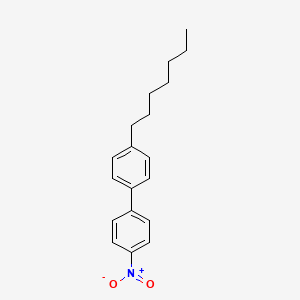


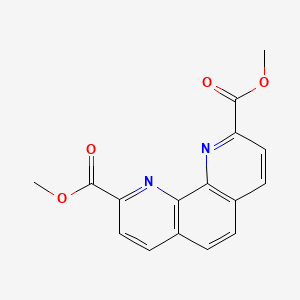
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
